4-Carboxy-4'-sulfoazobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

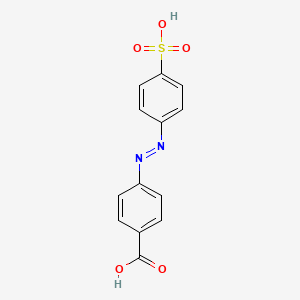

4-carboxy-4'-sulfoazobenzene is a member of the class of azobenzenes that is azobenzene in which the para position of one of the phenyl groups is substituted by a carboxy group, whilst that of the other phenyl group is substituted by a sulfo group. It is a sulfobenzoic acid, a monocarboxylic acid and a member of azobenzenes. It is a conjugate acid of a 4-carboxylato-4'-sulfonatoazobenzene.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C13H10N2O5S

- Molecular Weight : 306.30 g/mol

- Structure : It consists of a carboxy group and a sulfonic acid group attached to an azobenzene framework, making it a sulfobenzoic acid and a monocarboxylic acid.

Biodegradation Studies

4-Carboxy-4'-sulfoazobenzene has been studied for its biodegradability by specific bacterial strains. Research indicates that certain bacteria can utilize this compound as the sole source of carbon and energy. For example:

- Bacterial Strain : A strain identified as Hydrogenophaga palleronii S5 was isolated for its ability to degrade this compound aerobically. The degradation pathway involves reductive cleavage to produce 4-aminobenzoate and 4-aminobenzenesulfonate .

Table 1: Biodegradation Pathways of this compound

| Compound | Metabolite Produced | Bacterial Strain |

|---|---|---|

| This compound | 4-Aminobenzoate | Hydrogenophaga palleronii S5 |

| 4-Aminobenzenesulfonate |

Pharmaceutical Applications

The nitrogen-containing compounds derived from azobenzenes have been explored for their potential in drug discovery and development. Research indicates that derivatives of azobenzenes can exhibit various biological activities, including antimicrobial properties:

- Antimicrobial Activity : Some studies have synthesized azobenzene derivatives that demonstrate significant activity against various bacterial strains. The incorporation of functional groups into the azobenzene structure can enhance bioactivity .

Case Study: Antimicrobial Properties of Azobenzene Derivatives

In a study focusing on the synthesis of amide-based derivatives of azobenzene, compounds were tested for their antimicrobial efficacy. Notably, certain derivatives exhibited substantial antibacterial activity with minimal toxicity to human cells, suggesting their potential as therapeutic agents .

Photoresponsive Materials

The unique properties of azobenzenes, including their ability to undergo reversible photoisomerization, make them valuable in material science. This compound can be utilized in developing photoresponsive materials:

- Self-Assembling Systems : The compound's ability to form micelles under specific conditions allows for applications in drug delivery systems where controlled release is essential. The critical packing parameter (CPP) can be analyzed to predict the behavior of such systems .

Table 2: Properties of Photoresponsive Azobenzene Materials

| Property | Description |

|---|---|

| Photoisomerization | Reversible transformation between cis and trans forms |

| Self-Assembly | Formation of micelles for drug delivery applications |

| Critical Packing Parameter | Determines size and shape of self-assembled structures |

Eigenschaften

Molekularformel |

C13H10N2O5S |

|---|---|

Molekulargewicht |

306.3 g/mol |

IUPAC-Name |

4-[(4-sulfophenyl)diazenyl]benzoic acid |

InChI |

InChI=1S/C13H10N2O5S/c16-13(17)9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)21(18,19)20/h1-8H,(H,16,17)(H,18,19,20) |

InChI-Schlüssel |

IDPOSZGKQSRDFE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)O)N=NC2=CC=C(C=C2)S(=O)(=O)O |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)O)N=NC2=CC=C(C=C2)S(=O)(=O)O |

Synonyme |

4-carboxy-4'-sulfoazobenzene |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.